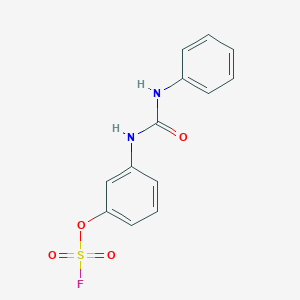![molecular formula C19H21F2N3O4 B2873941 1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid CAS No. 870260-43-8](/img/structure/B2873941.png)
1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid” is a research chemical with the CAS number 870260-43-8 . It has a molecular weight of 393.38500 and a molecular formula of C19H21F2N3O4 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a piperidine ring via a carbon atom. The pyrimidine ring is substituted with a difluoromethyl group at the 4th position and a dimethoxyphenyl group at the 6th position . The piperidine ring is substituted with a carboxylic acid group at the 4th position .Wissenschaftliche Forschungsanwendungen
Chemical Research and Synthesis
This compound serves as a valuable building block in chemical synthesis . Its structure contains multiple functional groups that can undergo various chemical reactions, making it a versatile precursor for synthesizing a wide range of new compounds. Researchers can exploit its difluoromethyl group for introducing fluorine atoms into other molecules, which is particularly useful in the development of pharmaceuticals and agrochemicals where fluorine can greatly alter biological activity.
Pharmacology
In pharmacology, the compound’s pyrimidine ring is of interest due to its resemblance to nucleotide bases, which are the building blocks of DNA . This structural similarity allows for the design of drugs that can interact with DNA or RNA, potentially leading to new treatments for genetic diseases or cancer.
Biochemistry
Biochemically, the compound could be used to study enzyme-substrate interactions due to its piperidine moiety, which is a common structural motif in many bioactive molecules . It could act as an inhibitor or a substrate analog to modulate enzyme activity, providing insights into enzyme mechanisms and aiding in the discovery of new therapeutic agents.
Material Science
The compound’s rigid and planar geometry could be utilized in material science, particularly in the design of organic semiconductors . Its extended conjugated system may allow for efficient charge transport, which is crucial for the development of organic electronic devices such as light-emitting diodes (OLEDs) and solar cells.
Neuropharmacology
Given its structural features, this compound might serve as a lead structure for developing neuroactive drugs . The piperidine ring, in particular, is a common feature in molecules that target central nervous system receptors . Modifications of this core structure could lead to new treatments for neurological disorders.
Antioxidant Research
The compound’s multiple aromatic rings could be explored for their antioxidant properties . Antioxidants are crucial in combating oxidative stress in biological systems, and this compound could be a precursor to new antioxidants that help mitigate diseases associated with oxidative damage .
Agricultural Chemistry
In agricultural chemistry, the compound’s potential to be modified into various derivatives makes it a candidate for developing new pesticides or herbicides . The difluoromethyl group, in particular, could increase the potency and selectivity of such agents .
Analytical Chemistry
Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry to identify or quantify substances within a sample. Its unique mass and fragmentation pattern can aid in the development of new analytical techniques .
Eigenschaften
IUPAC Name |
1-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O4/c1-27-15-4-3-12(9-16(15)28-2)13-10-14(17(20)21)23-19(22-13)24-7-5-11(6-8-24)18(25)26/h3-4,9-11,17H,5-8H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAISGAUYNOMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCC(CC3)C(=O)O)C(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

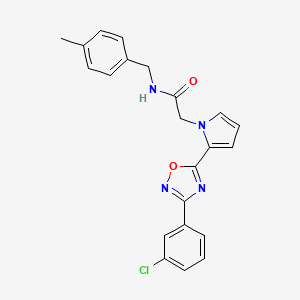
![N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2873859.png)
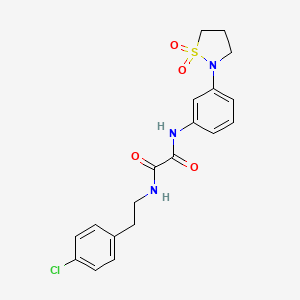
![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2873862.png)
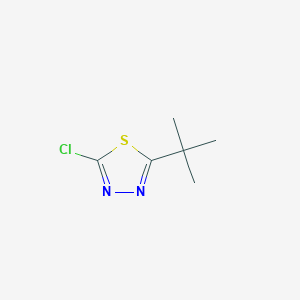

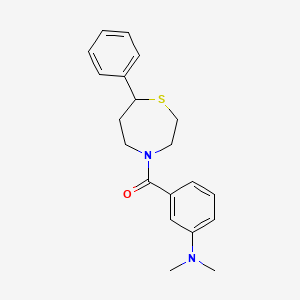
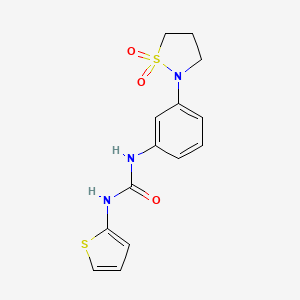
![(Z)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2873870.png)
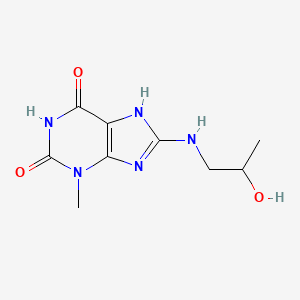
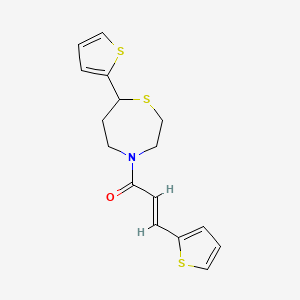
![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2873876.png)

